(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one
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Overview
Description
rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one: is a chiral compound with significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrrolidinone ring substituted with an amino group, a chloro-fluorophenyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Substitution Reactions:
Amination: The amino group is introduced via reductive amination or other suitable amination techniques.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one involves scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions (e.g., elevated temperature, polar aprotic solvents).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl-substituted pyrrolidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of chiral molecules with biological targets.
Chemical Biology: It is employed in the design of chemical probes for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full pharmacological potential.
Comparison with Similar Compounds
Similar Compounds
- rac-(4R,5S)-4-amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride
- rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-ethylpyrrolidin-2-one
Uniqueness
rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for diverse chemical modifications. Additionally, the chiral nature of the compound allows for stereoselective interactions with biological targets, making it a valuable molecule in drug discovery and development.
Properties
Molecular Formula |
C11H12ClFN2O |
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Molecular Weight |
242.68 g/mol |
IUPAC Name |
(4S,5R)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClFN2O/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6/h2-4,9,11H,5,14H2,1H3/t9-,11+/m0/s1 |
InChI Key |
DWDALBJLKHZRND-GXSJLCMTSA-N |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)F |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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